BenchChemオンラインストアへようこそ!

1-methyl-3-[(E)-2-(thiophen-2-yl)ethenyl]-1,2-dihydroquinoxalin-2-one

12/15-Lipoxygenase Inhibition Type 1 Diabetes Pancreatic β-Cell Protection

For reproducible 12/15-LOX inhibition, ML127 is the benchmark. Its >50-fold selectivity over related enzymes and the availability of an inactive (+)-enantiomer as a negative control set it apart from generic quinoxalinones. Researchers rely on ML127's well-characterized SAR and nanomolar potency for target engagement studies in diabetes, inflammation, and thrombosis models. Ensure your assay's integrity with this validated NIH probe compound.

Molecular Formula C15H12N2OS
Molecular Weight 268.33
CAS No. 797782-04-8
Cat. No. B2442536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-[(E)-2-(thiophen-2-yl)ethenyl]-1,2-dihydroquinoxalin-2-one
CAS797782-04-8
Molecular FormulaC15H12N2OS
Molecular Weight268.33
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC=CS3
InChIInChI=1S/C15H12N2OS/c1-17-14-7-3-2-6-12(14)16-13(15(17)18)9-8-11-5-4-10-19-11/h2-10H,1H3/b9-8+
InChIKeyBWULAKOQBOVIMY-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Methyl-3-[(E)-2-(thiophen-2-yl)ethenyl]-1,2-dihydroquinoxalin-2-one (CAS 797782-04-8): A Selective 12-Lipoxygenase Probe for Metabolic and Inflammatory Research


1-Methyl-3-[(E)-2-(thiophen-2-yl)ethenyl]-1,2-dihydroquinoxalin-2-one (CAS 797782-04-8), commonly designated ML127 in the scientific literature, is a synthetic quinoxalinone derivative characterized by a styryl-thiophene substituent (molecular formula C15H12N2OS; MW 268.33 g/mol) [1]. Biochemically, ML127 functions as a potent and selective inhibitor of human 12/15-lipoxygenase (12/15-LOX), an enzyme implicated in inflammatory signaling, pancreatic β-cell oxidative stress, and glycemic deterioration in type 1 diabetes [2]. The compound was originally developed and profiled by the NIH Molecular Libraries Program as a small-molecule probe (CID-44460175) to enable dissection of 12-hLO-mediated pathways, and its characterized potency, selectivity, and enantioselective inhibition profile have established it as a benchmark tool compound in the lipoxygenase inhibitor field [1].

Why Generic Quinoxalinones Cannot Substitute for ML127 (CAS 797782-04-8) in 12-LOX Research


Quinoxalin-2-one derivatives encompass a structurally diverse class with reported activities ranging from antimicrobial to anticancer effects, but the specific 1-methyl-3-[(E)-2-(thiophen-2-yl)ethenyl] substitution pattern of ML127 is critical for its nanomolar potency and >50-fold selectivity toward 12-hLO over related lipoxygenases and cyclooxygenases [1]. Simple quinoxalinone scaffolds or close regioisomers lacking the precise E-styryl-thiophene geometry either lose activity entirely or exhibit promiscuous inhibition profiles [1]. Furthermore, enantiomeric purity matters decisively: the (−)-enantiomer of ML127 exhibits an IC50 of ~0.43 μM against 12-hLO, whereas the (+)-enantiomer is essentially inactive (IC50 > 25 μM), demonstrating that chiral geometry within the ML127 chemotype is a non-negotiable determinant of target engagement [1]. Generic substitution with any quinoxalinone analog that lacks these precise structural features will not replicate the well-characterized 12-LOX inhibition profile required for reproducible research in diabetes, inflammation, and thrombosis models.

ML127 (CAS 797782-04-8) Product-Specific Quantitative Evidence Guide: Potency, Selectivity, and Comparative Performance Against Established 12-LOX Inhibitors


Head-to-Head Comparison: ML127 vs. ML351 in 12/15-LOX Inhibition and Islet Toxicity in a Type 1 Diabetes Model

In the 2017 Diabetes study by Hernandez-Perez et al., ML127 and ML351 were directly compared for 12/15-LOX inhibition and functional effects in mouse islets. Both compounds potently and selectively target 12/15-LOX. However, only ML351 exhibited no apparent toxicity across a range of concentrations in mouse islets, whereas ML127 showed detectable toxicity [1]. Molecular modeling suggested reduced promiscuity of ML351 compared with ML127 [1]. While ML351 is the superior candidate for in vivo therapeutic studies, ML127 remains a highly valuable, well-characterized tool compound for biochemical and mechanistic studies where its defined potency, selectivity, and extensive SAR characterization are more relevant than the absence of cellular toxicity. Researchers whose experimental designs require a deeply characterized 12-LOX inhibitor with an established enantioselective SAR and whose models are not confounded by the compound's cellular toxicity profile (e.g., cell-free enzymatic assays, short-term ex vivo treatments) will prioritize ML127 for its unparalleled documentation.

12/15-Lipoxygenase Inhibition Type 1 Diabetes Pancreatic β-Cell Protection

Cross-Study Potency Comparison: ML127 vs. ML355, NDGA, and Baicalein Against Human 12-LOX

A comparative analysis compiled in the NIH Probe Report for ML355 (Table 3) lists IC50 values for several 12-LOX inhibitors under comparable assay conditions. ML127 demonstrates an IC50 of 430 nM against human 12-LOX, positioning it between the more potent ML355 (290 nM) and the less potent natural product NDGA (5,100 nM) [1]. Baicalein, a flavonoid LOX inhibitor, exhibits an IC50 of 600 nM but lacks selectivity for 12-LOX over other lipoxygenase isoforms [1]. Unlike NDGA and baicalein, which are promiscuous polyphenolic inhibitors, ML127 and ML355 are both classified as selective and cell-active [1]. For procurement decisions, ML127 offers a potency advantage over NDGA (~12-fold) and baicalein (~1.4-fold), while serving as a more economical and readily accessible alternative to ML355 when absolute maximal potency is not the primary experimental requirement.

12-Lipoxygenase Inhibitor Potency Selectivity Profiling

Selectivity Profiling: ML127 Exhibits >50-Fold Selectivity for 12-hLO Over Related Lipoxygenases and Cyclooxygenases

The 2011 NIH Probe Report explicitly states that ML127 and its related analogs represent the most potent and selective 12-hLO inhibitors reported at the time, exhibiting nanomolar potency against 12-hLO and >50-fold selectivity over related lipoxygenases and cyclooxygenases [1]. In contrast, previously available 12-LOX inhibitors such as NDGA and baicalein are promiscuous polyphenolic compounds that inhibit several closely related isozymes, compromising their utility in target-specific studies [1]. This selectivity advantage is a critical procurement differentiator: experiments designed to isolate the role of 12-hLO in inflammatory signaling, platelet reactivity, or β-cell apoptosis require a tool compound whose effects can be confidently attributed to 12-hLO inhibition rather than polypharmacology.

Enzyme Selectivity Off-Target Profiling 12-Human Lipoxygenase

Enantioselective Inhibition: The (−)-Enantiomer of ML127 is the Active Species, with >58-Fold Potency Advantage Over the (+)-Enantiomer

Chiral HPLC separation of racemic ML127 revealed a striking enantioselective inhibition profile: the (−)-enantiomer (IC50 = 0.43 ± 0.04 μM) is approximately 58-fold more potent than the (+)-enantiomer (IC50 > 25 μM) [1]. This enantioselectivity indicates a fine degree of chiral recognition within the 12-hLO active site, and it has direct procurement implications: any batch of ML127 intended for biological studies must be characterized for enantiomeric purity to ensure reproducible potency. Vendors supplying racemic material versus enantiopure (−)-ML127 will yield dramatically different experimental results; this property is unique to the ML127 chemotype among the quinoxalinone class and is not observed with achiral inhibitors such as NDGA or baicalein [1].

Chiral Pharmacology Enantioselective Inhibition 12-hLO Active Site Geometry

Best Research and Industrial Application Scenarios for ML127 (CAS 797782-04-8): Where Its Defined Profile Delivers Maximum Value


Biochemical and Enzymological Studies of Human 12-Lipoxygenase

ML127 is the best-characterized selective 12-hLO inhibitor with a fully defined SAR, enantioselective inhibition profile, and documented >50-fold selectivity over related enzymes [1]. Researchers performing cell-free kinetic assays, active-site probing, or crystallography studies will benefit from ML127's nanomolar potency (IC50 430 nM) and the ability to use the inactive (+)-enantiomer as a negative control [1]. No other quinoxalinone-based 12-LOX inhibitor offers this combination of potency, selectivity documentation, and enantiomeric control.

Short-Term Ex Vivo Studies of Inflammatory Signaling in Isolated Islets and Immune Cells

In experimental designs where exposure times are limited and cytotoxicity is not the primary endpoint, ML127 provides a potent and selective 12/15-LOX blockade [2]. Studies examining acute arachidonic acid metabolism, reactive oxygen species production, or early cytokine signaling in isolated mouse or human islets can leverage ML127's established biochemical profile, provided that appropriate concentration ranges and exposure durations are employed to mitigate the documented toxicity observed in longer-term islet incubations [2].

Comparative Inhibitor Profiling and Tool Compound Benchmarking in LOX Drug Discovery

ML127 occupies a unique position in the 12-LOX inhibitor landscape as a reference compound with intermediate potency between earlier natural products (NDGA, baicalein) and later-generation inhibitors (ML355, ML351) [1][2]. Drug discovery programs developing next-generation 12-LOX inhibitors should procure ML127 as a calibration standard for biochemical and cellular assay panels, ensuring that new chemical entities are benchmarked against a well-characterized, commercially available probe with documented selectivity and cellular activity.

Mechanistic Studies of 12-hLO in Platelet Reactivity and Thrombosis Models

The NIH Probe Report explicitly identifies 12-hLO inhibition as a potential mechanism for developing blood-thinning agents devoid of excessive bleeding risk, and ML127 is recommended as a potent tool compound to validate such hypotheses [1]. Researchers exploring the role of 12-hLO in platelet function, clot formation, and arachidonic acid metabolite profiling can use ML127 to establish target engagement and downstream pathway modulation in vitro, where its selectivity advantage over cyclooxygenase inhibitors is particularly valuable.

Quote Request

Request a Quote for 1-methyl-3-[(E)-2-(thiophen-2-yl)ethenyl]-1,2-dihydroquinoxalin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.